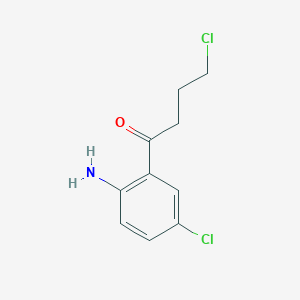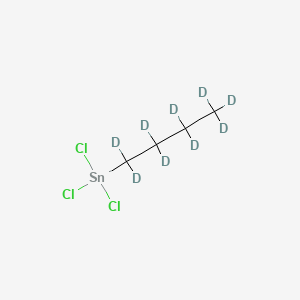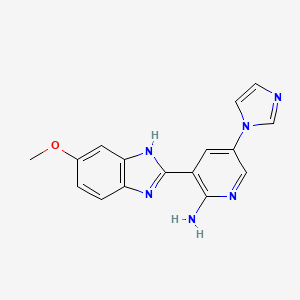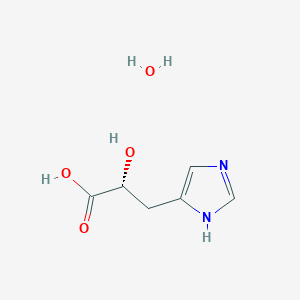
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and two chlorine atoms attached to a butanone backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one typically involves the reaction of 2-amino-5-chlorobenzophenone with appropriate reagents under controlled conditions. One common method includes the reduction of isoxazole through iron powder, involving toluene and muriatic acid . Another method involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate under the action of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of reusable catalysts and environmentally friendly reagents is emphasized to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products .
Aplicaciones Científicas De Investigación
1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparación Con Compuestos Similares
2-Amino-5-chlorobenzophenone: Shares a similar structure but lacks the butanone backbone.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone: Another closely related compound with similar functional groups.
Uniqueness: 1-(2-Amino-5-chlorophenyl)-4-chlorobutan-1-one is unique due to its specific combination of functional groups and the butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C10H11Cl2NO |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
1-(2-amino-5-chlorophenyl)-4-chlorobutan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-1-2-10(14)8-6-7(12)3-4-9(8)13/h3-4,6H,1-2,5,13H2 |
Clave InChI |
BUXTVGINMQPKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)CCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)






![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)


![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
